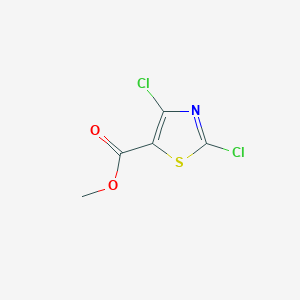

Methyl 2,4-dichlorothiazole-5-carboxylate

Description

The exact mass of the compound Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMLGJKUAHTNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640044 | |

| Record name | Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861708-66-9 | |

| Record name | Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,4-dichlorothiazole-5-carboxylate: A Technical Guide to Synthesis and Properties

Abstract

This technical guide provides an in-depth exploration of Methyl 2,4-dichlorothiazole-5-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its multi-step synthesis, beginning with the foundational Vilsmeier-Haack reaction to form its aldehyde precursor, followed by oxidation and subsequent esterification. The document elucidates the rationale behind methodological choices, offers detailed experimental protocols, and discusses the compound's physicochemical properties. Furthermore, this guide highlights the strategic importance of the dichlorothiazole scaffold, whose reactive chlorine substituents serve as versatile handles for molecular elaboration, enabling its broad application in the development of novel therapeutic agents. This work is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a prominent five-membered heterocyclic motif that constitutes the core structure of numerous biologically active compounds.[1] Its presence in a wide array of pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

This compound stands out as a particularly valuable synthetic intermediate. Its structure is strategically functionalized for further chemical modification. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution reactions. The methyl ester at the C5 position offers a site for amide bond formation or reduction to an alcohol, further expanding the synthetic possibilities. This trifunctional nature makes it a highly sought-after building block for constructing complex molecular architectures and generating libraries of compounds for drug screening programs.

Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound is not a single reaction but a logical sequence of three primary transformations:

-

Vilsmeier-Haack Reaction: Formation of the key intermediate, 2,4-Dichlorothiazole-5-carboxaldehyde.

-

Oxidation: Conversion of the aldehyde to 2,4-Dichlorothiazole-5-carboxylic acid.

-

Esterification: Formation of the final methyl ester product.

The following diagram, rendered in DOT language, illustrates this comprehensive synthetic workflow.

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde

The journey begins with the conversion of commercially available 2,4-thiazolidinedione into 2,4-dichloro-5-thiazolecarboxaldehyde. This is achieved through a Vilsmeier-Haack type reaction, a powerful method for formylating and chlorinating activated aromatic and heterocyclic rings.

Expertise & Causality: The choice of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is deliberate. Together, they form the electrophilic Vilsmeier reagent, chloro(dimethylamino)methylidene]dimethylammonium chloride, [ClCH=N(CH₃)₂]⁺Cl⁻. This reagent is the active species that attacks the 2,4-thiazolidinedione ring. The reaction not only introduces a formyl group (-CHO) at the C5 position but also replaces the two carbonyl oxygens with chlorine atoms, yielding the desired dichlorinated aldehyde.[3] The reaction is heated to drive the reaction to completion, overcoming the activation energy required for the ring transformation and chlorination.[4]

Experimental Protocol: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde[4][5]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 8.15 mL, 87.17 mmol) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF, 1.23 mL, 15.98 mmol) dropwise to the cooled POCl₃.

-

Addition of Starting Material: Dissolve 2,4-thiazolidinedione (2.7 g, 23.07 mmol) in a minimal amount of DMF and add it to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, heat the reaction to 120 °C and maintain stirring for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, carefully pour the reaction mixture into ice water. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂, 3 x 100 mL).

-

Purification: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and water. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to yield 2,4-dichlorothiazole-5-carboxaldehyde as a brown oil.

Step 2: Oxidation to 2,4-Dichlorothiazole-5-carboxylic Acid

With the aldehyde in hand, the next step is a standard oxidation to form the corresponding carboxylic acid. The choice of oxidant is critical to ensure high yield without affecting the sensitive dichlorothiazole ring.

Expertise & Causality: Various reagents can accomplish this transformation.[6] Mild oxidants are preferred. For instance, buffered potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) can be effective.[7] Another robust method involves using hydrogen peroxide in a basic medium, which is both efficient and environmentally benign.[8] The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the aldehyde's carbonyl carbon.

Experimental Protocol: Oxidation of Aldehyde to Carboxylic Acid (General Procedure)

-

Reaction Setup: Dissolve 2,4-dichlorothiazole-5-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or a mixture of t-butanol and water.

-

Addition of Oxidant: Add the chosen oxidizing agent (e.g., a solution of KMnO₄ or 30% H₂O₂) dropwise at room temperature. If using H₂O₂, the addition of a base like KOH may be required.[8]

-

Reaction Monitoring: Stir the mixture vigorously. The reaction is often exothermic and may require cooling. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, quench any excess oxidant. For KMnO₄, this can be done by adding sodium bisulfite until the purple color disappears. For H₂O₂, a small amount of MnO₂ can be added to catalytically decompose it.

-

Isolation: Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~2. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2,4-dichlorothiazole-5-carboxylic acid.

Step 3: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid. The Fischer esterification is a classic, reliable, and cost-effective method for this purpose, especially when the alcohol can be used in large excess.[9]

Expertise & Causality: The reaction involves heating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[10] The acid catalyst serves two crucial roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9][11] Secondly, it facilitates the elimination of water as a leaving group. Since the reaction is an equilibrium, using methanol as the solvent drives the reaction toward the ester product according to Le Châtelier's principle.[11][12]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 2,4-dichlorothiazole-5-carboxylic acid (1 equivalent) in a large excess of anhydrous methanol, which acts as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours (4-12 hours, depending on scale). Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Neutralization & Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical Properties

While extensive data for the final methyl ester is proprietary or less commonly published, the properties of its key precursor are well-documented.

| Property | Value | Source |

| Compound Name | 2,4-Dichlorothiazole-5-carboxaldehyde | |

| CAS Number | 92972-48-0 | [13] |

| Molecular Formula | C₄HCl₂NOS | [13] |

| Molecular Weight | 182.03 g/mol | [13] |

| Appearance | Solid | [13] |

| Melting Point | 47-53 °C | [13] |

| Compound Name | This compound | |

| Molecular Formula | C₅H₃Cl₂NO₂S | Inferred |

| Molecular Weight | 212.05 g/mol | Inferred |

Applications in Drug Discovery and Development

The true value of this compound lies in its versatility as a scaffold for building more complex molecules. The two chlorine atoms are handles for introducing diversity into potential drug candidates.

Sources

- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]

- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]

- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 2,4-Dichlorothiazole-5-carboxaldehyde 97 92972-48-0 [sigmaaldrich.com]

"Methyl 2,4-dichlorothiazole-5-carboxylate" reactions and mechanisms

An In-Depth Technical Guide to the Reactions and Mechanisms of Methyl 2,4-dichlorothiazole-5-carboxylate

Introduction: The Strategic Value of a Dichlorinated Thiazole Core

In the landscape of medicinal chemistry, the 1,3-thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and capacity for diverse biological interactions make it a cornerstone of modern drug design.[2][3] Within this class, this compound stands out as a particularly versatile and powerful building block. Its trifunctional nature—featuring two distinct and reactive chlorine atoms at the C2 and C4 positions and a modifiable ester group at C5—provides a platform for controlled, regioselective chemical modifications.

The chloro substituents act as potent electron-withdrawing groups, activating the thiazole ring for specific transformations, particularly nucleophilic aromatic substitution.[1] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the key reactions and underlying mechanisms of this compound, offering insights into its strategic application in the synthesis of complex molecular architectures.

Synthesis of the 2,4-Dichlorothiazole Scaffold

While our focus is on the reactivity of the title compound, understanding its synthesis provides crucial context. The core scaffold is often derived from its corresponding aldehyde, 2,4-dichlorothiazole-5-carboxaldehyde. This key intermediate is prepared via a Vilsmeier-Haack-type reaction from the readily available 2,4-thiazolidinedione.[4][5] The reaction employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which generates the Vilsmeier reagent in situ. This electrophilic species then reacts with the thiazolidinedione to yield the dichlorinated aldehyde after heating and hydrolytic workup.[5] The target methyl ester can then be synthesized from this aldehyde via oxidation to the carboxylic acid followed by standard esterification procedures.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the interplay of its three functional groups. The two chlorine atoms serve as excellent leaving groups for substitution and cross-coupling reactions, while the ester provides a handle for hydrolysis, reduction, or amidation.

Nucleophilic Aromatic Substitution (SNAr) at C2 and C4

The primary and most exploited reaction pathway is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the ring nitrogen, the ester group, and the chlorine atoms renders the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles.[6]

Mechanism and Regioselectivity:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon (C2 or C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate, often called a Meisenheimer complex.[7] In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the substitution (C2 vs. C4) can be influenced by several factors, including the nature of the nucleophile, solvent, and reaction temperature. While both positions are activated, subtle differences in their electronic environment can be exploited to achieve selective functionalization, a critical aspect in building complex molecules.[8][9][10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

While less reactive than their bromo or iodo counterparts, the C-Cl bonds on the thiazole ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high precision.

Mechanism:

These reactions proceed through a catalytic cycle involving a palladium catalyst (typically in the Pd(0) oxidation state). The cycle generally consists of three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from a second reagent (e.g., a boronic acid in a Suzuki coupling) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

The choice of ligand on the palladium catalyst is critical for achieving high efficiency, especially when activating the relatively inert C-Cl bond.[11]

Caption: A simplified catalytic cycle for a Suzuki cross-coupling reaction.

Reactions of the C5-Ester Group

The methyl ester at the C5 position provides a third point for molecular diversification.

Ester Hydrolysis (Saponification):

The most common transformation is hydrolysis to the corresponding carboxylic acid. While this can be achieved under acidic conditions, base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion.[12][13] The reaction involves the nucleophilic acyl substitution by a hydroxide ion.

Mechanism (Base-Catalyzed):

-

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

-

Deprotonation: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to yield a carboxylate salt and methanol. An acidic workup is required to obtain the neutral carboxylic acid.

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

The resulting carboxylic acid is itself a valuable intermediate, which can be converted into amides (using coupling reagents like DCC or HATU), acid chlorides, or other derivatives.[14][15] Furthermore, the ester can be directly reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[16]

Summary of Key Transformations

The strategic application of these reactions allows for the systematic derivatization of the this compound core.

| Reaction Type | Reactive Site(s) | Typical Reagents | Resulting Transformation |

| Nucleophilic Aromatic Substitution (SNAr) | C2 and/or C4 | Amines (R-NH₂), Thiols (R-SH), Alkoxides (R-O⁻) | C-Cl → C-N, C-S, C-O |

| Suzuki Cross-Coupling | C2 and/or C4 | R-B(OH)₂, Pd(0) catalyst, Base | C-Cl → C-C (Aryl, Vinyl) |

| Buchwald-Hartwig Amination | C2 and/or C4 | R₂NH, Pd catalyst, Base | C-Cl → C-N |

| Ester Hydrolysis (Saponification) | C5 (Ester) | NaOH or KOH, then H₃O⁺ | -COOCH₃ → -COOH |

| Ester Reduction | C5 (Ester) | LiAlH₄ | -COOCH₃ → -CH₂OH |

| Amidation | C5 (Ester) | R₂NH, heat (or via the carboxylic acid) | -COOCH₃ → -CONR₂ |

Experimental Protocol: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde

This protocol describes the synthesis of the key precursor to the title compound, adapted from established procedures.[4][5]

Materials:

-

2,4-Thiazolidinedione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To a flame-dried, three-necked flask equipped with a dropping funnel and argon inlet, add phosphorus oxychloride (POCl₃, ~4.0 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add N,N-dimethylformamide (DMF, ~0.7 equivalents) dropwise to the stirred POCl₃ over 15 minutes, maintaining the temperature at 0 °C.

-

To this mixture, add 2,4-thiazolidinedione (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

-

Heat the reaction mixture to 120 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully cool the mixture to room temperature and then pour it slowly into a beaker containing a large amount of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 2,4-dichlorothiazole-5-carboxaldehyde.[4]

Logical Workflow for Synthetic Diversification

The following diagram illustrates how this compound can be used as a starting point for creating a diverse library of compounds.

Caption: Synthetic diversification pathways from the core scaffold.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined and predictable reactivity at three distinct positions allows for the rational design and synthesis of complex, highly functionalized molecules. By understanding the mechanisms of nucleophilic aromatic substitution, cross-coupling, and ester manipulations, researchers can unlock the full potential of this scaffold to build novel compound libraries for drug discovery and development, accelerating the search for the next generation of therapeutics.

References

- BenchChem. (n.d.). Managing Regioselectivity in Reactions of 2,5-dichloro-4-iodo-1,3-thiazole.

- ChemicalBook. (n.d.). 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis.

- Babu, K., et al. (2020). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. 6th International Electronic Conference on Medicinal Chemistry. DOI:10.3390/ECMC2020-07377.

- BenchChem. (n.d.). Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry.

- Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides. RSC Publishing.

- Google Patents. (1985). US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation.

- X-MOL. (n.d.). Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides.

- Organic & Biomolecular Chemistry. (n.d.). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. RSC Publishing.

- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.

- ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.

- Organic Syntheses. (n.d.). 2,4-Dimethylthiazole.

- Unknown Source. Nucleophilic Substitution Reactions.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry.

- PubMed. (2021). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF.

- YouTube. (2019). mechanism of ester hydrolysis.

- PMC - NIH. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.

- NIH. (n.d.). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements.

- Sigma-Aldrich. (n.d.). 2,4-Dichlorothiazole-5-carboxaldehyde 97 92972-48-0.

- Unknown Source. HYDROLYSIS.

- Organic Chemistry Portal. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.

- ResearchGate. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.

- NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry.

- Chemguide. (n.d.). hydrolysis of esters.

- Chemistry LibreTexts. (2023). 21.4: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.

- Chemistry LibreTexts. (2025). 7.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.

- PubMed. (2014). Dehydrogenative cross-coupling reaction by cooperative transition-metal and Brønsted acid catalysis for the synthesis of β-quinolinyl α-amino acid esters.

- PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.

- CookeChem. (n.d.). 2,4-Dichlorothiazole-5-carboxaldehyde , 97% , 92972-48-0.

- FB 09 - Department of Chemistry - AK Waldvogel. (2016). Oxidative Coupling Reactions.

- AmeliCA. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.

- RSC Publishing. (n.d.). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids.

- BLD Pharm. (n.d.). 92972-48-0|2,4-Dichlorothiazole-5-carbaldehyde.

- PMC - NIH. (n.d.). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Oxidative Coupling Reactions | FB 09 - Department of Chemistry - AK Waldvogel [aksw.uni-mainz.de]

- 12. m.youtube.com [m.youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 2,4-dichlorothiazole-5-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of the Dichlorothiazole Scaffold

In the landscape of modern medicinal chemistry and drug development, the thiazole ring represents a cornerstone heterocyclic motif. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. Within this esteemed class of compounds, Methyl 2,4-dichlorothiazole-5-carboxylate emerges as a highly versatile and strategically important building block. Although a specific CAS number for this molecule is not prominently listed in major chemical databases, underscoring its role as a specialized research intermediate, its synthesis and utility are of significant interest to scientists engaged in the discovery of new medicines.

This technical guide provides an in-depth exploration of this compound, offering a field-proven perspective on its synthesis, a comprehensive overview of its physicochemical properties, and insights into its application as a precursor in the development of biologically active molecules. The protocols and logical frameworks presented herein are designed to be self-validating, empowering researchers to confidently incorporate this valuable intermediate into their synthetic workflows.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting. The following table summarizes the key physicochemical data for this compound, derived from analysis of its constituent parts and related known compounds.

| Property | Value (Estimated) | Source/Rationale |

| Molecular Formula | C₅H₃Cl₂NO₂S | Calculated from the structure. |

| Molecular Weight | 212.05 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Off-white to light yellow solid | Inferred from the typical appearance of similar chlorinated thiazole derivatives and the aldehyde precursor. |

| Melting Point | Not precisely determined (expected >50 °C) | Expected to be higher than the aldehyde precursor (47-53 °C) due to increased molecular weight and potential for crystalline packing. |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Based on the expected polarity and functionality of the molecule, and solvents used in its synthesis. |

| CAS Number | Not assigned or readily available in public databases | Reflects its status as a specialized research intermediate. |

Safety and Handling:

Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound and its precursors. The precursor, 2,4-Dichlorothiazole-5-carboxaldehyde, is classified as toxic if swallowed and causes serious eye irritation. It is prudent to handle the methyl ester derivative with the same level of caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Strategic Synthesis Pathway

The synthesis of this compound is most logically and efficiently achieved through a three-step sequence starting from the readily available 2,4-thiazolidinedione. This pathway is strategically designed to first construct the core dichlorothiazole aldehyde, which is then oxidized to the corresponding carboxylic acid, and finally esterified to yield the target molecule.

Sources

An In-Depth Technical Guide to the Synthesis and Application of Methyl 2,4-Dichlorothiazole-5-Carboxylate Derivatives in Modern Drug Discovery

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold." Within the vast chemical space of thiazole-containing molecules, derivatives of Methyl 2,4-dichlorothiazole-5-carboxylate stand out as exceptionally versatile building blocks. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for regioselective modification, allowing for the systematic construction of vast chemical libraries. This guide provides a comprehensive overview of the synthesis, reactivity, and application of these derivatives, with a focus on their role in developing potent kinase inhibitors and anti-inflammatory agents. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships that drive modern drug discovery efforts.

The Core Scaffold: this compound

This compound is a highly reactive and versatile intermediate used extensively in pharmaceutical and agrochemical synthesis.[4] The strategic placement of two electron-withdrawing chlorine atoms and a carboxylate group renders the thiazole nucleus highly electrophilic and susceptible to nucleophilic attack.[5]

Physicochemical Properties and Reactivity

The reactivity of the scaffold is dominated by the two chlorine atoms. The C2 position is generally more reactive towards nucleophiles than the C4 position.[5] This regioselectivity is attributed to the electronic influence of the adjacent nitrogen and sulfur heteroatoms, which stabilize the transition state of nucleophilic substitution at the C2 position. This inherent difference in reactivity is a critical feature that medicinal chemists exploit to build molecular complexity in a controlled and predictable manner.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO₂S | PubChem |

| Molecular Weight | 212.06 g/mol | PubChem |

| Appearance | Off-white to yellow crystalline powder | Commercial Suppliers |

| CAS Number | 113163-47-8 | PubChem |

Table 1: Physicochemical properties of this compound.

Synthesis of the Core Scaffold

While this guide focuses on the derivatives, it is pertinent to briefly mention the synthesis of the parent compound. A common laboratory-scale synthesis involves the reaction of 2,4-thiazolidinedione with a Vilsmeier-Haack type reagent, typically formed from phosphorus oxychloride and dimethylformamide.[6] This process effectively chlorinates the C2 and C4 positions while simultaneously forming the C5-carboxylate precursor.

Synthetic Strategies for Derivative Library Generation

The primary value of this compound lies in its capacity for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at the C2 and C4 positions.

The Logic of Sequential SNAr Reactions

The differential reactivity of the C2 and C4 positions allows for a stepwise approach to diversification. A typical strategy involves:

-

First Substitution (C2): Reaction with a primary or secondary amine at a lower temperature to selectively displace the more reactive C2 chlorine.

-

Second Substitution (C4): Subsequent reaction with a different nucleophile (e.g., another amine, thiol, or organometallic reagent) at a higher temperature or with a stronger base to replace the less reactive C4 chlorine.

This stepwise approach is fundamental to creating libraries of 2,4-disubstituted thiazoles with high structural diversity.

Figure 1: General workflow for the sequential synthesis of 2,4-disubstituted thiazole derivatives.

Detailed Protocol: Synthesis of a 2-Amino-4-arylthiazole-5-carboxylate Derivative

This protocol provides a representative example of a two-step synthesis.

Step 1: Synthesis of Methyl 2-amino-4-chlorothiazole-5-carboxylate Intermediate

-

Reagents & Setup: To a solution of this compound (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Dioxane, add a primary or secondary amine (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Suzuki Coupling for C4-Arylation

-

Reagents & Setup: In a reaction vessel, combine the Methyl 2-amino-4-chlorothiazole-5-carboxylate intermediate (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Reaction: Degas the mixture and then heat it to reflux in a solvent system like toluene/ethanol/water. The reaction is typically complete within 4-12 hours. Monitor by TLC.

-

Work-up & Purification: After cooling, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Applications in Drug Discovery: Kinase Inhibition

Thiazole derivatives are prominent in medicinal chemistry, particularly as kinase inhibitors.[7] The thiazole scaffold can effectively mimic the hinge-binding region of ATP, a key interaction for many kinase inhibitors. Derivatives of this compound have been extensively explored as inhibitors of several important kinase targets.

Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis.[7][8] Their overexpression is linked to various cancers, making them attractive therapeutic targets.[8][9] Several studies have reported the development of potent Aurora kinase inhibitors based on the 2-aminothiazole scaffold.[7][8][10] The 2-amino group often forms a key hydrogen bond with the kinase hinge region, while substituents at the C4 and C5 positions can be modified to enhance potency and selectivity.[8]

p38 MAPK Inhibition and Anti-Inflammatory Applications

p38 Mitogen-Activated Protein Kinase (MAPK) is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for treating inflammatory diseases.[11][12][13] A number of 2-aminothiazole-based compounds have been designed and synthesized as potent p38 MAPK inhibitors.[11][13][14] These compounds often feature a phenyl group at the C4 position and various substituents on the 2-amino group, which are crucial for binding to the ATP-binding pocket of p38 MAPK.[11][12][13] The anti-inflammatory effects of these thiazole derivatives are often linked to their ability to reduce the production of pro-inflammatory cytokines like TNF-α.[12]

Figure 2: Simplified p38 MAPK signaling pathway and the point of intervention for 2-aminothiazole inhibitors.

Bioanalytical Screening and In Vitro Assays

Evaluating the biological activity of newly synthesized derivatives is a critical step in the drug discovery process. For kinase inhibitors, in vitro kinase assays are the primary tool for determining potency and selectivity.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying and characterizing kinase inhibitors involves a multi-stage process.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Dichloro-5-nitro-1,3-thiazole|High-Quality Research Chemical [benchchem.com]

- 6. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2,4-dichlorothiazole-5-carboxylate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of Methyl 2,4-dichlorothiazole-5-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document synthesizes a detailed characterization based on predictive analysis, data from structurally analogous compounds, and established spectroscopic principles. We present detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we offer an in-depth interpretation of the expected spectroscopic signatures, including NMR chemical shifts, characteristic IR vibrational modes, and mass fragmentation patterns. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling unambiguous structural verification, purity assessment, and confident utilization of this versatile chemical intermediate.

Introduction to this compound

Chemical Identity and Structure

This compound (C₅H₃Cl₂NO₂S) is a substituted thiazole derivative with a molecular weight of approximately 212.06 g/mol . The core structure consists of a five-membered thiazole ring, substituted with chlorine atoms at positions 2 and 4, and a methyl carboxylate group at position 5. The presence of two reactive chlorine atoms and an ester functional group makes it a highly valuable and versatile intermediate for further chemical modification.

Molecular Structure

A Technical Guide to the Nucleophilic Reactivity of Methyl 2,4-dichlorothiazole-5-carboxylate

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and multiple reactive sites make it a privileged scaffold in drug discovery.[2][4] Among the vast array of thiazole-based building blocks, Methyl 2,4-dichlorothiazole-5-carboxylate stands out as a particularly versatile synthon. The presence of two distinct chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing ester group at C5, provides a platform for sequential and regioselective functionalization. This guide offers an in-depth exploration of the reactivity of this compound with common nucleophiles, providing researchers, scientists, and drug development professionals with a technical framework for leveraging this powerful intermediate in synthetic campaigns. We will delve into the principles of regioselectivity, provide field-tested experimental protocols, and explain the causality behind key reaction parameters.

Molecular Profile and Reactivity Principles

This compound is a highly activated heterocyclic system primed for nucleophilic aromatic substitution (SNAr). Understanding its electronic architecture is key to predicting its behavior.

1.1. Electronic Architecture The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. This deficiency is significantly amplified in the title compound by three key features:

-

C2-Chloro Group: Positioned between two heteroatoms, this chlorine is on a highly electron-poor carbon.

-

C4-Chloro Group: This position is activated by the adjacent ring nitrogen.

-

C5-Carboxylate Group: This powerful electron-withdrawing group, located para to the C2 position and ortho to the C4 position, provides crucial resonance stabilization to the negatively charged intermediate formed during a nucleophilic attack.

This electronic arrangement makes both the C2 and C4 carbons strong electrophilic sites. Nucleophilic aromatic substitution on such heteroaromatic systems proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion known as a Meisenheimer complex.[5]

1.2. The Question of Regioselectivity: C4 vs. C2 The primary consideration when reacting this substrate is regioselectivity: which chlorine atom is more susceptible to substitution? While specific kinetic studies on this exact molecule are not widely published, we can infer the likely outcome based on established principles of SNAr on heterocyclic systems.[5][6]

The C4 position is generally the preferred site for initial nucleophilic attack. The rationale is twofold:

-

Enhanced Activation: The C5-ester group provides superior resonance stabilization for a nucleophilic attack at C4 (an ortho relationship) compared to C2 (a para relationship). The negative charge of the Meisenheimer intermediate can be delocalized directly onto the carbonyl oxygen of the ester group when the attack occurs at C4.

-

Steric Factors: The C4 position is often less sterically hindered than the C2 position, which is flanked by both the sulfur and nitrogen atoms of the ring.

Therefore, under kinetically controlled conditions (typically lower temperatures), substitution at C4 is the expected major product. Achieving substitution at C2 often requires more forcing conditions or pre-functionalization at the C4 position.

}

Figure 1: General Mechanism of SNAr at the C4 Position

Reactions with Nucleophiles: Protocols and Insights

The reaction of this compound with various nucleophiles is a robust method for generating diverse molecular scaffolds. The choice of solvent, base, and temperature is critical for achieving high yields and selectivity.

2.1. Reactions with N-Nucleophiles (Amines) Substitution with primary and secondary amines is one of the most common transformations. These reactions typically proceed smoothly at the C4 position.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal. They effectively solvate the cationic counter-ion of the base and the intermediate complex without interfering with the nucleophile.

-

Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine nucleophile can sometimes serve as the base.

-

Temperature: Reactions are often performed at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate, although milder conditions may suffice for highly reactive amines.[7]

Table 1: Representative Conditions for Amination at C4

| Nucleophile (Amine) | Base (eq.) | Solvent | Temperature (°C) | Typical Time (h) |

| Aniline | DIPEA (2.0) | DMF | 100 | 12-18 |

| Benzylamine | K₂CO₃ (2.5) | DMSO | 90 | 8-12 |

| Morpholine | None (excess) | NMP | 110 | 6-10 |

| Isopropylamine | DIPEA (2.0) | Acetonitrile | 80 (reflux) | 16-24 |

Experimental Protocol: Synthesis of Methyl 4-anilino-2-chlorothiazole-5-carboxylate

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

-

Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M). Add aniline (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).

-

Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

-

Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization from ethanol or by silica gel chromatography.

2.2. Reactions with S-Nucleophiles (Thiols) Thiols are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. These reactions are often faster and occur under milder conditions than those with amines.

Causality Behind Experimental Choices:

-

Base: A strong base like sodium hydride (NaH) or potassium carbonate is used to deprotonate the thiol, generating the more potent thiolate anion.

-

Temperature: Reactions can often be conducted at room temperature or with gentle heating.

Experimental Protocol: Synthesis of Methyl 2-chloro-4-(phenylthio)thiazole-5-carboxylate

-

Thiolate Generation: In a separate flask under an inert atmosphere (e.g., Argon), add thiophenol (1.1 eq.) to a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C. Stir for 30 minutes.

-

Reagent Addition: In the main reaction vessel, dissolve this compound (1.0 eq.) in anhydrous THF.

-

Reaction: Slowly add the pre-formed sodium thiophenolate solution to the thiazole solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography.

2.3. Reactions with O-Nucleophiles (Alcohols/Phenols) Oxygen nucleophiles are generally less reactive than their nitrogen or sulfur counterparts in SNAr reactions. Consequently, more forcing conditions are typically required.

Causality Behind Experimental Choices:

-

Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is essential to generate the highly reactive alkoxide or phenoxide nucleophile.

-

Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are necessary to prevent protonation of the powerful base and nucleophile.

-

Temperature: Elevated temperatures (often >100 °C) are common.

Experimental Protocol: Synthesis of Methyl 2-chloro-4-phenoxythiazole-5-carboxylate

-

Alkoxide Generation: To a solution of phenol (1.2 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% in mineral oil, 1.3 eq.) portion-wise at 0 °C under an inert atmosphere. Stir until gas evolution ceases (approx. 30 min).

-

Reaction: Add a solution of this compound (1.0 eq.) in anhydrous DMF to the phenoxide solution.

-

Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitoring & Work-up: Follow the monitoring and work-up procedures described in Protocol 2.2.

}

Figure 2: General Experimental Workflow for SNAr

Subsequent Transformations

Once the C4 position is functionalized, the remaining chloro group at C2 and the ester at C5 can be further manipulated.

-

C2 Substitution: Substitution of the C2 chlorine atom requires significantly harsher conditions (higher temperatures, stronger bases/nucleophiles) than the C4 position. This differential reactivity is the basis for sequential functionalization.

-

Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). This acid can then be coupled with amines to form amides, a common transformation in drug development.

-

Ester Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Conclusion

This compound is a high-value synthetic intermediate whose reactivity is governed by the principles of nucleophilic aromatic substitution. The C4 position serves as the primary site for reaction with a wide range of nucleophiles under well-defined, kinetically controlled conditions. The differential reactivity between the C4 and C2 positions allows for a stepwise and predictable functionalization strategy. By understanding the electronic factors and carefully controlling reaction parameters, chemists can effectively utilize this building block to construct complex, highly functionalized thiazole derivatives for applications in medicinal chemistry and materials science.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Retrieved from Google Search.[8]

-

Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., & Cirrincione, G. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(10), 5031-5064.[1]

-

Various Authors. (2023). Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate.[2]

-

Parrino, B., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.[3]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from Google Search.[4]

-

BenchChem Technical Support Team. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. Benchchem.[7]

-

Supporting Information for a scientific article. (n.d.). Retrieved from an AWS source.[9]

-

Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.[6]

-

YouTube. (2019). nucleophilic aromatic substitutions.[10]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.[5]

-

ChemicalBook. (n.d.). 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis. Retrieved from Google Search.[11]

-

Various Authors. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. ResearchGate.[12]

-

Various Authors. (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. NIH.[13]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from Google Search.[14]

-

Various Authors. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. PubMed.[15]

-

Various Authors. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate.[16]

-

Google Patents. (n.d.). US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation.[17]

-

Various Authors. (n.d.). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC - NIH.[18]

-

Zhu, L., & Zhang, M. (2004). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. PubMed.[19]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from Google Search.[20]

-

Various Authors. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.[21]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from Google Search.[22]

-

Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Semantic Scholar.[23]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. youtube.com [youtube.com]

- 11. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 15. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 18. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thiazole synthesis [organic-chemistry.org]

- 21. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Aromatic Nucleophilic Substitution Reactions. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Stability of Methyl 2,4-dichlorothiazole-5-carboxylate Under Acidic and Basic Conditions

Introduction

Methyl 2,4-dichlorothiazole-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The inherent reactivity of its functional groups—a methyl ester and a di-chlorinated thiazole ring—dictates its stability profile, which is a critical parameter for process development, formulation, and regulatory compliance. This technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. Drawing upon established principles of physical organic chemistry and forced degradation studies, this document outlines the anticipated degradation pathways, provides detailed experimental protocols for stability assessment, and discusses the analytical methodologies required for the accurate quantification of the parent molecule and its degradation products.

The thiazole moiety is a common scaffold in many pharmaceutical agents, and understanding its stability is paramount. The presence of two chlorine atoms on the thiazole ring, coupled with an ester functional group, presents a unique chemical entity with specific stability challenges. Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential to elucidate its intrinsic stability and degradation mechanisms.[1][2]

Predicted Degradation Pathways

Based on the structure of this compound, the primary degradation pathway under both acidic and basic conditions is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the ester is anticipated to proceed via a standard AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis is expected to occur through a BAC2 mechanism, involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This reaction is generally faster than acid-catalyzed hydrolysis and is irreversible due to the formation of the resonance-stabilized carboxylate anion.

The 2,4-dichlorothiazole ring is expected to be relatively stable under the hydrolytic conditions required for ester cleavage. However, under more forcing conditions, nucleophilic substitution of the chlorine atoms, particularly at the more activated C2 position, could potentially occur.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study should be conducted. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[3]

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), ACS grade

-

Sodium hydroxide (NaOH), ACS grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

pH meter

-

Constant temperature bath or incubator

-

HPLC system with a UV detector or, preferably, a mass spectrometer (LC-MS)

-

NMR spectrometer

Protocol 1: Acidic Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

To a series of vials, add a known volume of the stock solution.

-

Add a sufficient volume of 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

-

Incubate the vials at a controlled temperature, for example, 60°C.

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

-

Sample Neutralization and Dilution:

-

Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution as described in the acidic hydrolysis protocol.

-

Stress Conditions:

-

To a series of vials, add a known volume of the stock solution.

-

Add a sufficient volume of 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.

-

Incubate the vials at a controlled temperature, for example, 40°C (base-catalyzed hydrolysis is typically faster).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).

-

-

Sample Neutralization and Dilution:

-

Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized samples with the mobile phase for HPLC analysis.

-

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualization of Experimental Workflow

Analytical Method Development: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products, ensuring accurate quantification.

Proposed HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is recommended to achieve good separation.

-

Start with a lower percentage of acetonitrile and gradually increase it.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent and expected degradation products have significant absorbance (e.g., 270 nm), or preferably, mass spectrometric detection for peak identification and purity assessment.[4]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Data Interpretation and Presentation

The stability of this compound can be quantified by monitoring the decrease in its peak area over time. The percentage of the remaining drug can be calculated and plotted against time to determine the degradation kinetics.

Table 1: Hypothetical Stability Data under Acidic Conditions (0.1 M HCl at 60°C)

| Time (hours) | Peak Area of Parent | % Parent Remaining | % Degradation |

| 0 | 1,000,000 | 100.0 | 0.0 |

| 2 | 950,000 | 95.0 | 5.0 |

| 4 | 902,500 | 90.3 | 9.7 |

| 8 | 814,500 | 81.5 | 18.5 |

| 12 | 733,000 | 73.3 | 26.7 |

| 24 | 537,000 | 53.7 | 46.3 |

Table 2: Hypothetical Stability Data under Basic Conditions (0.1 M NaOH at 40°C)

| Time (hours) | Peak Area of Parent | % Parent Remaining | % Degradation |

| 0 | 1,000,000 | 100.0 | 0.0 |

| 1 | 880,000 | 88.0 | 12.0 |

| 2 | 774,400 | 77.4 | 22.6 |

| 4 | 600,000 | 60.0 | 40.0 |

| 6 | 468,000 | 46.8 | 53.2 |

| 8 | 365,000 | 36.5 | 63.5 |

Identification of Degradation Products

The primary degradation product is expected to be 2,4-dichlorothiazole-5-carboxylic acid . This can be confirmed by LC-MS by observing a molecular ion corresponding to the hydrolyzed product. For unequivocal structure elucidation, the degradation product can be isolated using preparative HPLC and characterized by NMR spectroscopy.

Visualization of Degradation Pathway

Sources

- 1. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 2. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on Side Product Formation in the Synthesis of Methyl 2,4-dichlorothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dichlorothiazole-5-carboxylate is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its halogenated thiazole core provides a versatile scaffold for constructing complex molecular architectures. However, the synthesis of this compound is often plagued by the formation of various side products, which can complicate purification, reduce yields, and potentially introduce undesirable impurities into the final API. This in-depth technical guide provides a comprehensive analysis of the common side products encountered during the synthesis of this compound. It delves into the mechanistic origins of these impurities, offers strategies for their identification and characterization, and presents field-proven methods for their mitigation and control. By understanding the causality behind side product formation, researchers can develop more robust and efficient synthetic protocols, ensuring the quality and integrity of this critical intermediate.

Introduction to this compound

The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds, including natural products like vitamin B1 (thiamine) and numerous synthetic drugs.[1][2] The presence of chlorine atoms at the 2 and 4 positions of the thiazole ring in this compound offers two reactive sites for nucleophilic substitution, making it a highly valuable and versatile precursor in drug discovery and development. Its application spans various therapeutic areas, including the development of anti-inflammatory, antimicrobial, and anticancer agents.

The primary synthetic routes to this compound often involve the cyclization of a thioamide with a suitable C3 component, followed by chlorination, or the transformation of a pre-existing thiazole derivative. A common approach involves the reaction of 2,4-thiazolidinedione with a chlorinating agent like phosphorus oxychloride in the presence of a formylating agent such as dimethylformamide (DMF).[3] While seemingly straightforward, this and other synthetic pathways are susceptible to a range of side reactions that can significantly impact the purity of the final product.

The Canonical Synthesis Pathway: A Mechanistic Overview

A prevalent method for synthesizing related dichlorothiazole structures involves a Vilsmeier-Haack type reaction on a suitable precursor like 2,4-thiazolidinedione.[3][4] This process typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to achieve both formylation and chlorination.

The reaction is believed to proceed through the formation of the Vilsmeier reagent (chloro-dimethyliminium chloride) from POCl₃ and DMF. This electrophilic species then reacts with the 2,4-thiazolidinedione. Subsequent rearrangement, chlorination, and eventual hydrolysis of the reaction intermediate during workup lead to the formation of the desired product. Key parameters influencing this reaction include the stoichiometry of the reagents, reaction temperature, and reaction time. Careful control of these variables is crucial for maximizing the yield of the target molecule while minimizing the formation of impurities.

Caption: A simplified workflow of the synthesis of this compound.

The Genesis of Impurities: A Taxonomy of Side Products

The formation of side products in the synthesis of this compound can be attributed to several factors, including incomplete reactions, over-reactions, and degradation of the starting materials or the product itself. Understanding the mechanistic origins of these impurities is the first step toward developing effective control strategies.

Incompletely Chlorinated Products

A common class of impurities arises from incomplete chlorination of the thiazole ring. This can result in the formation of monochlorinated species, such as Methyl 2-chloro- or Methyl 4-chlorothiazole-5-carboxylate.

-

Mechanism of Formation: Insufficient amounts of the chlorinating agent, lower reaction temperatures, or shorter reaction times can lead to the incomplete conversion of the starting material or intermediates to the fully dichlorinated product.

-

Analytical Signatures: These impurities can be readily detected by mass spectrometry, which will show molecular ion peaks corresponding to the loss of one chlorine atom. ¹H and ¹³C NMR spectroscopy can also be used to identify these species through characteristic shifts in the aromatic region of the spectrum.

Hydrolysis and Ring-Opening Products

The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] This can occur during the reaction workup or subsequent purification steps.

-

Mechanism of Formation: Hydrolysis of the methyl ester leads to the formation of 2,4-dichlorothiazole-5-carboxylic acid.[7] Under harsh conditions, the thiazole ring itself can be susceptible to cleavage, leading to a variety of degradation products.[8] The hydrolytic workup, often involving quenching the reaction mixture with ice water, can be a critical step where these side products are formed.[3]

-

Analytical Signatures: The carboxylic acid byproduct can be identified by a change in solubility and a characteristic broad peak in the ¹H NMR spectrum. Ring-opened products will exhibit significantly different fragmentation patterns in mass spectrometry and will lack the characteristic thiazole ring signals in NMR.

Byproducts from Starting Materials and Reagents

Impurities can also arise from side reactions involving the starting materials and reagents themselves. For instance, the Vilsmeier reagent can participate in other electrophilic reactions, or unreacted starting materials may persist in the final product.

-

Mechanism of Formation: The highly reactive nature of the reagents used in the synthesis can lead to self-condensation or reactions with solvent molecules. For example, using an excess of one reagent is a common practice that can lead to its presence in the final product mixture.[9]

-

Analytical Signatures: These impurities can be identified by comparing the analytical data of the crude product with that of the pure starting materials and reagents. Techniques like TLC and HPLC are particularly useful for detecting the presence of unreacted starting materials.

Caption: Pathways leading to the formation of common side products.

Analytical Strategies for Detection and Characterization

A robust analytical workflow is essential for identifying and quantifying the impurities in the synthesis of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

| Technique | Application | Strengths | Limitations |

| HPLC | Purity assessment and quantification of impurities. | High resolution, sensitive, and quantitative. | Requires reference standards for absolute quantification. |

| GC-MS | Identification of volatile impurities. | Excellent separation and structural elucidation capabilities. | Not suitable for non-volatile or thermally labile compounds. |

| ¹H & ¹³C NMR | Structural elucidation of the main product and impurities. | Provides detailed structural information. | Can be less sensitive for minor components. |

| LC-MS | Identification of non-volatile impurities. | Combines the separation power of HPLC with the identification capabilities of MS. | Ionization efficiency can vary between compounds. |

Mitigation and Control Strategies

The formation of side products can be minimized through careful optimization of the reaction conditions and the implementation of effective purification strategies.

Reaction Condition Optimization

-

Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is critical. An excess of the chlorinating agent can lead to over-chlorination, while an insufficient amount will result in incomplete reaction.

-